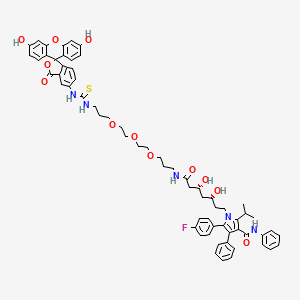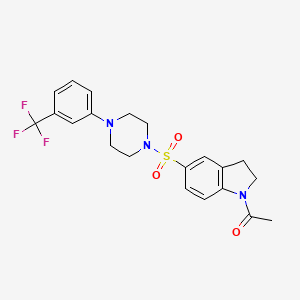
MeCY5-NHS ester (triethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeCY5-NHS ester (triethylamine) involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The NHS ester moiety is highly reactive towards primary amines, forming a stable amide bond .
Industrial Production Methods
Industrial production of MeCY5-NHS ester (triethylamine) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
MeCY5-NHS ester (triethylamine) primarily undergoes substitution reactions with primary amines. This reaction forms a stable amide bond, making it highly suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, triethylamine.
Conditions: Room temperature, pH 7-9, non-nucleophilic buffers
Major Products
The major product of the reaction between MeCY5-NHS ester (triethylamine) and primary amines is a conjugate where the dye is covalently attached to the amine-containing molecule, forming a stable amide bond .
Scientific Research Applications
MeCY5-NHS ester (triethylamine) is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes .
Mechanism of Action
The mechanism of action of MeCY5-NHS ester (triethylamine) involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .
Comparison with Similar Compounds
MeCY5-NHS ester (triethylamine) is similar to other NHS esters and imidoesters used for bioconjugation. it stands out due to its superior fluorescent properties and stability. Some similar compounds include:
- Sulfo-Cyanine5 NHS ester potassium
- Fluorescein isothiocyanate (FITC)
- Alexa Fluor NHS esters
Compared to these compounds, MeCY5-NHS ester (triethylamine) offers better photostability and pH insensitivity, making it a preferred choice for long-term and in vivo studies .
Properties
Molecular Formula |
C42H56N4O10S2 |
|---|---|
Molecular Weight |
841.0 g/mol |
IUPAC Name |
N,N-diethylethanamine;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H41N3O10S2.C6H15N/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;1-4-7(5-2)6-3/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);4-6H2,1-3H3 |
InChI Key |
LVLQYQPFYMLKIP-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester](/img/structure/B10856778.png)
![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)
![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)

![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)


![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)
![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B10856844.png)





